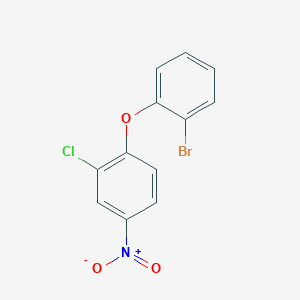

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene

Description

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene provides fundamental insights into its three-dimensional molecular architecture and intermolecular interactions. The compound crystallizes in a solid powder form at room temperature, exhibiting characteristic geometric parameters that reflect the influence of multiple substituents on the benzene ring systems. The presence of both bromine and chlorine substituents introduces significant steric considerations, affecting the overall molecular conformation and crystal packing arrangements.

Comparative studies with structurally related compounds provide valuable context for understanding conformational preferences. Analysis of the closely related 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene reveals important dihedral angles between aromatic ring systems, with the compound displaying a dihedral angle of 1.8 degrees between the bromo-substituted benzene and the chloro-nitro-substituted benzene rings. The nitro group demonstrates a characteristic twist of 15.8 degrees from the mean plane of its attached benzene ring, indicating significant electronic and steric interactions. These findings suggest similar conformational behavior may be expected in 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene, where the phenoxy linkage introduces additional conformational complexity.

The crystal packing of related diphenyl ether compounds is influenced by weak intermolecular interactions, including carbon-hydrogen to oxygen interactions and pi-pi stacking interactions between aromatic systems. These weak forces contribute significantly to the overall stability of the crystal structure and influence the compound's physical properties. The presence of the phenoxy bridge in 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is expected to introduce additional conformational flexibility compared to direct ethyl-linked analogs, potentially affecting both crystal packing and molecular dynamics in solution.

Bond distances and angles in similar compounds fall within normal ranges, consistent with established crystallographic databases. The orthorhombic crystal system observed in related structures suggests possible similar crystallization patterns for 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene, though specific crystallographic parameters remain to be determined through direct X-ray diffraction studies.

Properties

IUPAC Name |

1-(2-bromophenoxy)-2-chloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO3/c13-9-3-1-2-4-11(9)18-12-6-5-8(15(16)17)7-10(12)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIOIIBATZQKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 2-Chloro-4-nitrophenol : The phenol component bearing chloro and nitro substituents.

- 2-Bromophenol : The brominated phenol which acts as the nucleophile.

- Base : Typically potassium carbonate or sodium hydroxide to deprotonate the phenol and facilitate nucleophilic attack.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are commonly used to dissolve reactants and promote the reaction.

Reaction Conditions

- Temperature : Moderate heating (50–120 °C) is applied to accelerate the reaction.

- Time : Reaction times range from several hours up to 24 hours depending on the scale and conditions.

- Atmosphere : Often conducted under inert atmosphere (nitrogen or argon) to avoid oxidation.

Typical Procedure

- Dissolve 2-chloro-4-nitrophenol and 2-bromophenol in an appropriate solvent.

- Add the base slowly to the mixture while stirring.

- Heat the reaction mixture to the desired temperature and maintain for the specified time.

- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, cool the mixture and quench if necessary.

- Extract the product using organic solvents such as dichloromethane or ethyl acetate.

- Purify the crude product by recrystallization or column chromatography.

Research Findings and Variations

- Base Selection : Potassium carbonate is preferred for its mildness and effectiveness. Sodium hydroxide can also be used but may lead to side reactions.

- Catalysts : In some cases, phase transfer catalysts like tetrabutylammonium bromide are employed to enhance reaction rates and yields.

- Solvent Effects : DMF and DMSO provide better solubility and higher yields compared to less polar solvents.

- Yield Optimization : Careful control of temperature and stoichiometry is critical to maximize yield and purity.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Starting materials | 2-Chloro-4-nitrophenol, 2-Bromophenol | Equimolar or slight excess of bromophenol |

| Base | Potassium carbonate (1.2–2 equiv.) | Mild base preferred |

| Solvent | DMF, DMSO, or acetone | Polar aprotic solvents |

| Temperature | 50–120 °C | Heating required |

| Reaction time | 6–24 hours | Monitored by TLC/HPLC |

| Atmosphere | Nitrogen or argon | Prevent oxidation |

| Purification method | Recrystallization or column chromatography | To achieve high purity |

| Typical yield | 70–90% | Depends on reaction conditions |

Example Research Study

A study focusing on the synthesis of halogenated nitrophenoxybenzenes demonstrated that the reaction of 2-chloro-4-nitrophenol with 2-bromophenol in the presence of potassium carbonate in DMF at 100 °C for 12 hours resulted in 85% yield of 1-(2-bromophenoxy)-2-chloro-4-nitrobenzene with high purity. The product was isolated by extraction with dichloromethane and purified by recrystallization from ethanol. The study emphasized the importance of using dry solvents and inert atmosphere to prevent hydrolysis and oxidation side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like iron (Fe) or tin (Sn) in acidic conditions.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide (OH-) or alkoxide ions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. For example, it can be used to synthesize:

- Antibiotics : As an intermediate in the production of certain antibiotic compounds, enhancing their efficacy.

- Herbicides : Utilized in the synthesis of herbicides that target specific plant pathways.

Pharmaceutical Development

The compound has been investigated for its potential use in drug development. It has shown promise as a precursor for synthesizing compounds that exhibit biological activity against various diseases. Research indicates that derivatives of 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene may have:

- Anticancer properties : Some studies have explored its derivatives for their ability to inhibit cancer cell proliferation.

- Antimicrobial activity : The nitro group enhances the compound's ability to disrupt bacterial cell function.

Materials Science

In materials science, 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is used in the development of polymeric materials and coatings. Its unique properties contribute to:

- Conductive polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.

- Thermal stability : Materials derived from this compound exhibit improved thermal stability, making them suitable for high-temperature applications.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in a peer-reviewed journal demonstrated the synthesis of antimicrobial agents using 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene as an intermediate. The researchers reported that derivatives synthesized from this compound exhibited significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. The study highlighted the importance of modifying the nitro group to enhance biological activity.

Case Study 2: Development of Conductive Polymers

Another investigation focused on incorporating 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene into conductive polymer systems. The research showed that polymers containing this compound demonstrated improved electrical conductivity and thermal stability compared to traditional conductive polymers. These findings suggest potential applications in electronic devices and sensors.

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene | Antibacterial | 32 µg/mL |

| Derivative A | Antimicrobial | 16 µg/mL |

| Derivative B | Anticancer | IC50 = 25 µM |

Table 2: Properties of Conductive Polymers

| Polymer Composition | Electrical Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Poly(3,4-ethylenedioxythiophene) + 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene | 10^(-3) | 200 |

| Traditional Conductive Polymer | 10^(-5) | 150 |

Mechanism of Action

The mechanism by which 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene exerts its effects involves interactions with molecular targets and pathways. The nitro group, in particular, plays a crucial role in the compound's reactivity and biological activity.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural differences and molecular properties of analogous compounds:

Key Observations :

- Phenoxy vs.

- Electron-Withdrawing Effects: Fluorine in 1-(2-bromophenoxy)-4-fluoro-2-nitrobenzene enhances electron withdrawal, which may alter redox behavior compared to the chloro analog .

- Lipophilicity: The methyl group in 1-(2-bromo-4-methylphenoxy)-4-chloro-2-nitrobenzene increases logP values, favoring membrane permeability in biological systems .

Physical Properties

- Melting Points: 1-[2-(2-Bromophenyl)ethyl]-4-chloro-2-nitrobenzene: 361–363 K (88–90°C) . Parent compound (1-(2-bromophenoxy)-2-chloro-4-nitrobenzene): Storage at RT suggests a lower melting point, though exact data are unavailable .

- Solubility: Nitro and halogen groups generally reduce aqueous solubility. Methyl or methoxy substituents (e.g., 3-bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene) improve solubility in organic solvents .

Chemical Reactivity

- Nucleophilic Aromatic Substitution (NAS) : The nitro group activates the ring for NAS, but bromine and chlorine substituents direct reactivity. For example, 1-bromo-2-chloro-4-nitrobenzene undergoes substitution at the para-nitro position due to strong meta-directing effects of halogens .

- Photostability: Bromophenoxy derivatives may exhibit reduced photodegradation compared to fluoro analogs due to heavier atom effects .

Biological Activity

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is an organic compound with significant biological activity, primarily studied for its potential applications in pharmacology and toxicology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological effects.

- Chemical Formula : CHBrClNO

- Molecular Weight : 336.6 g/mol

- Structure : The compound features a bromophenoxy group, a chloro substituent, and a nitro group, contributing to its reactivity and biological interactions.

Antimicrobial Properties

1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, derivatives of nitro compounds have shown efficacy against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Cytotoxicity and Mutagenicity

Research has demonstrated that this compound exhibits cytotoxic effects in vitro. In one study, it was shown to induce DNA damage in cultured cells, leading to concerns about its mutagenic potential. Specifically, it produced single-strand breaks in DNA when tested on human cell lines . Additionally, the compound has been associated with oxidative stress markers in various model organisms.

| Study | Effect Observed | Model Organism | Reference |

|---|---|---|---|

| Study A | Induced DNA damage | Human cell lines | |

| Study B | Cytotoxicity | Mice | |

| Study C | Antimicrobial | Bacterial strains |

Toxicological Profile

Toxicological assessments reveal that 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene has a low to moderate toxicity profile. The oral LD50 values in rodent models suggest a range from approximately 294 mg/kg to 694 mg/kg for male rats and higher values for females . Chronic exposure studies indicated adverse effects on blood parameters, including methemoglobinemia.

Case Study 1: Hepatotoxicity in Rodents

In a controlled study involving Fischer rats, exposure to varying concentrations of the compound led to significant hepatic damage characterized by histopathological changes. The study established a NOAEL (No Observed Adverse Effect Level) at 6 ppm based on liver function tests .

Case Study 2: Environmental Impact

Research conducted on aquatic organisms demonstrated that exposure to 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene resulted in sub-lethal effects on fish species, indicating potential environmental risks associated with its use . The NOEC (No Observable Effect Concentration) for Daphnia magna was determined to be 0.19 mg/l .

The biological activity of 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene is thought to be mediated through several mechanisms:

- Oxidative Stress Induction : The nitro group plays a crucial role in generating reactive oxygen species (ROS), leading to cellular damage.

- DNA Interaction : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.

Q & A

Q. What are the common synthetic routes for 1-(2-Bromophenoxy)-2-chloro-4-nitrobenzene, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reactions. For example, bromophenol derivatives can react with chloronitrobenzene precursors under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) . Optimization includes:

- Catalyst selection : Copper(I) iodide or palladium catalysts enhance coupling efficiency.

- Solvent purity : Anhydrous solvents minimize side reactions.

- Purification : Recrystallization from dichloromethane/hexane mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and substituent effects (e.g., deshielding by nitro groups). ¹³C NMR confirms quaternary carbons (e.g., C-Br at ~115 ppm).

- IR : Stretching vibrations for nitro (1520–1350 cm⁻¹), C-Br (600–500 cm⁻¹), and C-O (1250 cm⁻¹) groups.

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) .

Q. What chromatographic methods are suitable for purifying this compound?

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) resolves nitro and bromo-substituted byproducts.

- TLC monitoring : Rf values (0.3–0.5 in hexane/ethyl acetate 3:1) guide fraction collection.

- HPLC : Reverse-phase C18 columns (acetonitrile/water) separate polar impurities .

Q. What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Desiccants (silica gel) mitigate hydrolysis of nitro and halogen groups .

Advanced Research Questions

Q. How can X-ray crystallography determine the crystal structure, and what challenges arise during refinement?

Q. How do electronic effects of substituents influence regioselectivity in further functionalization?

- Nitro groups : Strong electron-withdrawing meta-directors, favoring electrophilic substitution at the para position to the nitro group.

- Bromophenoxy : Ortho/para-directing due to electron-donating oxygen, competing with nitro effects. Computational studies (DFT) predict dominant nitro-directed reactivity .

Q. What intermolecular interactions dominate crystal packing, and how do they impact material properties?

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations to match experimental kinetics.

- Steric hindrance : Molecular dynamics simulations account for bulky substituents (e.g., bromophenoxy) that limit access to reactive sites.

- Validation : Compare calculated activation energies with Arrhenius plots from kinetic studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.